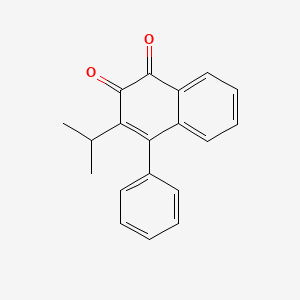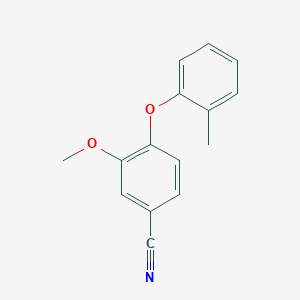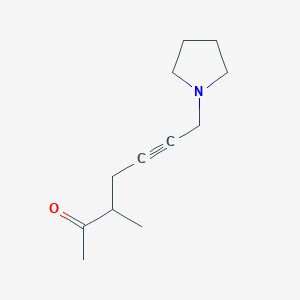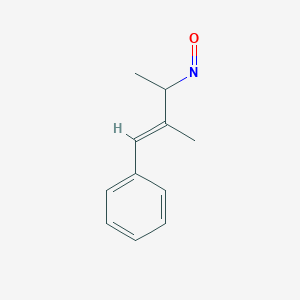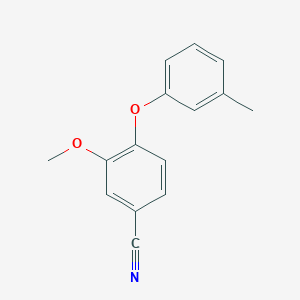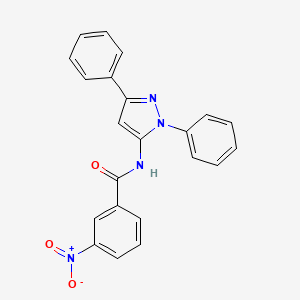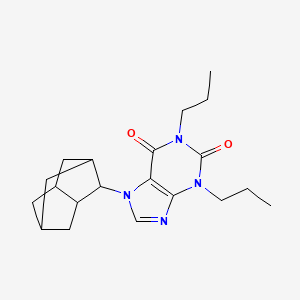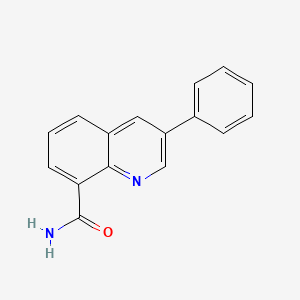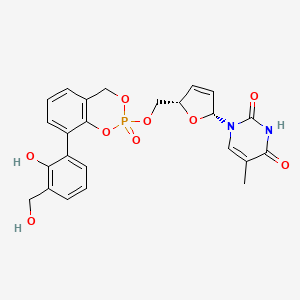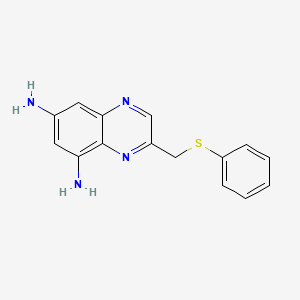
3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine is a small molecular compound with the chemical formula C15H14N4S. It is a quinoxaline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted quinoxalines .
Applications De Recherche Scientifique
3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine involves its interaction with specific molecular targets. One of the key targets is polypeptide deformylase (PDF), an enzyme involved in protein synthesis. By inhibiting PDF, the compound can disrupt protein synthesis, leading to its potential therapeutic effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Similar Compounds:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antibiotic used in animal feed.
Uniqueness: this compound stands out due to its unique combination of a quinoxaline core with a phenylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H14N4S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-(phenylsulfanylmethyl)quinoxaline-5,7-diamine |
InChI |
InChI=1S/C15H14N4S/c16-10-6-13(17)15-14(7-10)18-8-11(19-15)9-20-12-4-2-1-3-5-12/h1-8H,9,16-17H2 |
Clé InChI |
PBRHNJQCRCVADQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=NC3=C(C=C(C=C3N=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



